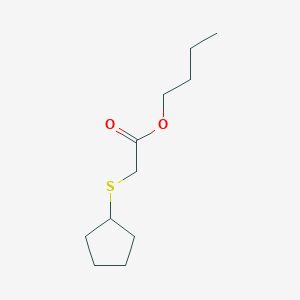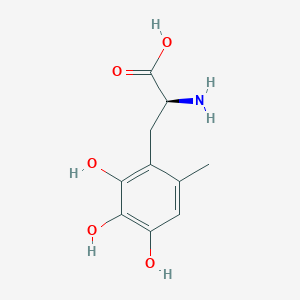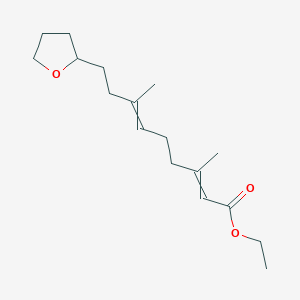
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable carbazole derivative.
Chlorination: The carbazole derivative is chlorinated at the 7 and 8 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amine Introduction: The chlorinated intermediate is then reacted with N,N-dimethylamine under appropriate conditions to introduce the dimethylamino group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carbazole ring.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 7 and 8 positions.
Applications De Recherche Scientifique
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Lacks the N,N-dimethyl group.
7,8-Dichloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Contains a single methyl group instead of two.
Uniqueness
The presence of the N,N-dimethyl group in 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
60481-08-5 |
|---|---|
Formule moléculaire |
C14H16Cl2N2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
7,8-dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C14H16Cl2N2/c1-18(2)8-3-6-12-10(7-8)9-4-5-11(15)13(16)14(9)17-12/h4-5,8,17H,3,6-7H2,1-2H3 |
Clé InChI |
FJSXKZIMLSTQMA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14601421.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)



![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)

methyl}diazene](/img/structure/B14601505.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)

![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
